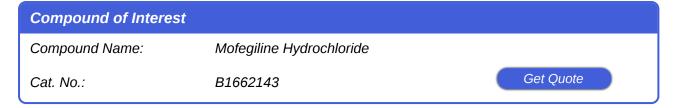


# Mofegiline Hydrochloride: A Technical Guide to its Mechanism of Action

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Mofegiline hydrochloride (also known as MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Developed initially for the potential treatment of Parkinson's disease and Alzheimer's disease, its primary mechanism revolves around the modulation of dopamine metabolism within the central nervous system.[2] Mofegiline operates as an enzyme-activated inhibitor, forming a covalent bond with the flavin cofactor of MAO-B, leading to its irreversible inactivation.[4] Beyond its primary target, mofegiline also demonstrates significant inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), suggesting potential anti-inflammatory effects.[1][5][6] This guide provides a detailed examination of mofegiline's biochemical interactions, pharmacological effects, and the experimental methodologies used to elucidate its function.

# Core Mechanism: Selective and Irreversible MAO-B Inhibition

Mofegiline's principal mechanism of action is the selective, enzyme-activated, irreversible inhibition of monoamine oxidase type B (MAO-B).[1][3] MAO-B is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[7][8]







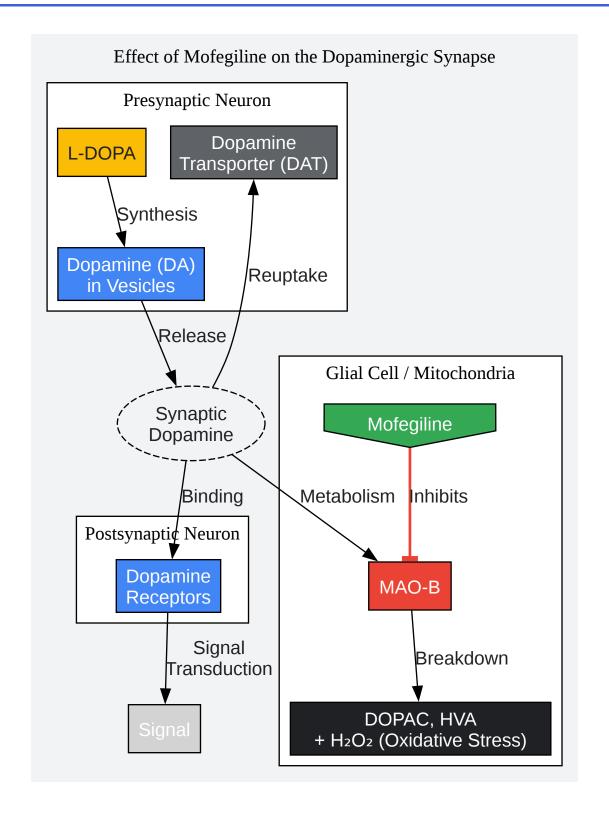
The inhibition process is mechanism-based, meaning the enzyme itself catalyzes the conversion of mofegiline into a reactive species that then covalently binds to the enzyme.[4] Specifically, structural and mechanistic studies have shown that upon interaction with MAO-B, a covalent bond is formed between the distal allylamine carbon atom of the mofegiline metabolite and the N(5) position of the flavin adenine dinucleotide (FAD) cofactor.[4] This adduct formation results in a 1:1 molar stoichiometry and renders the enzyme permanently inactive, with no catalytic turnover observed during the inhibition process.[4]

This high selectivity for MAO-B over its isoenzyme, MAO-A, is a critical feature. While MAO-A is primarily responsible for metabolizing serotonin and norepinephrine, MAO-B preferentially metabolizes dopamine.[9] Mofegiline's selectivity minimizes the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[3]

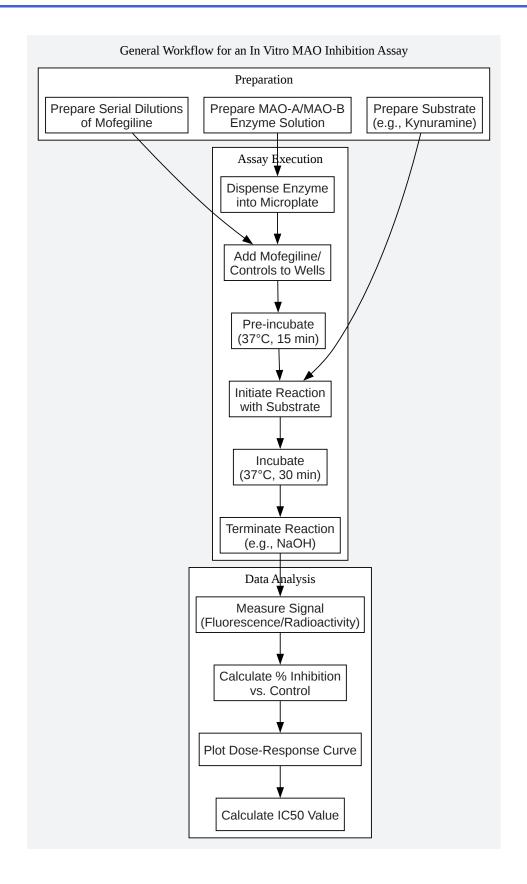












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